molecular formula C19H15N5O2S B2413599 1-(4-Methoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone CAS No. 891105-00-3

1-(4-Methoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone

Cat. No. B2413599
CAS RN: 891105-00-3
M. Wt: 377.42
InChI Key: SOLZUISCCKYVEU-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone is a useful research compound. Its molecular formula is C19H15N5O2S and its molecular weight is 377.42. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Applications and Biological Activities

  • Heterocyclic Synthesis : A review highlights the utility of similar compounds for the synthesis of heterocyclic systems like thiophene, oxazole, triazole, and pyrimidine, which are significant for their medicinal and biological exploration. Such compounds serve as critical intermediates in developing new synthetic routes for these systems (Salem et al., 2021).

  • Antioxidant and Anticancer Activity : Research on derivatives bearing similarities showed notable antioxidant activities, with some compounds exhibiting greater antioxidant activity than ascorbic acid. Additionally, their anticancer activity was tested against human glioblastoma and breast cancer cell lines, identifying compounds with significant cytotoxicity, particularly against glioblastoma (Tumosienė et al., 2020).

  • Heterocyclization of Acetamidrazones : A study explored the synthesis of 1,2,4-triazolo[4,3-a]pyridines through heterocyclization, contributing to the synthetic chemistry field by providing new methods for constructing complex heterocyclic structures (Cocco et al., 1991).

  • PI3Ks Inhibitor Modification : Another study focused on modifying a related compound to enhance anticancer effects and reduce toxicity, showcasing the potential of these compounds in developing cancer therapies (Wang et al., 2015).

properties

IUPAC Name

1-(4-methoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2S/c1-26-14-7-5-13(6-8-14)17(25)12-27-19-22-21-18-10-9-16(23-24(18)19)15-4-2-3-11-20-15/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLZUISCCKYVEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone

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